molecular formula C12H19NO2 B3228667 Benzeneethanamine, N-ethyl-2,5-dimethoxy- CAS No. 1267470-52-9

Benzeneethanamine, N-ethyl-2,5-dimethoxy-

Cat. No.: B3228667
CAS No.: 1267470-52-9
M. Wt: 209.28 g/mol
InChI Key: SYDJIZKGMYQBQK-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-ethyl-2,5-dimethoxy- is a synthetic compound belonging to the class of phenethylamines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and two methoxy groups at the 2 and 5 positions on the benzene ring. Phenethylamines are known for their stimulant effects on the central nervous system, and this compound is no exception.

Preparation Methods

The synthesis of Benzeneethanamine, N-ethyl-2,5-dimethoxy- typically involves the alkylation of 2,5-dimethoxybenzeneethanamine with an ethylating agent. One common method is the reaction of 2,5-dimethoxybenzeneethanamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzeneethanamine, N-ethyl-2,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzeneethanamine, N-ethyl-2,5-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives, which are studied for their pharmacological properties.

    Biology: This compound is used in studies related to neurotransmitter systems and their effects on behavior and cognition.

    Medicine: Research on this compound includes its potential therapeutic effects and its role in the development of new drugs for neurological disorders.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-ethyl-2,5-dimethoxy- involves its interaction with neurotransmitter systems in the brain. It primarily targets monoamine receptors, leading to increased release and inhibition of reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin. This results in enhanced neurotransmission and stimulant effects. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Benzeneethanamine, N-ethyl-2,5-dimethoxy- is similar to other phenethylamines such as:

    Benzeneethanamine, N-methyl-2,5-dimethoxy-: This compound has a methyl group instead of an ethyl group attached to the nitrogen atom, leading to differences in potency and duration of action.

    Benzeneethanamine, 4-bromo-2,5-dimethoxy-: The presence of a bromine atom at the 4 position on the benzene ring alters its pharmacological profile and receptor binding affinity.

    Benzeneethanamine, 2,5-dimethoxy-4-ethyl-: The ethyl group at the 4 position on the benzene ring affects its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-13-8-7-10-9-11(14-2)5-6-12(10)15-3/h5-6,9,13H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDJIZKGMYQBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270680
Record name Benzeneethanamine, N-ethyl-2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267470-52-9
Record name Benzeneethanamine, N-ethyl-2,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1267470-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanamine, N-ethyl-2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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